

# In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Methyl-p-(o-tolylazo)aniline*

Cat. No.: B090830

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## Introduction

**N-Methyl-p-(o-tolylazo)aniline** is an aromatic azo compound characterized by the presence of a diazo group (-N=N-) linking an N-methylaniline and an o-toluene moiety. Azo compounds are a significant class of chemicals widely utilized as dyes and pigments.<sup>[1]</sup> The specific substitution pattern of **N-Methyl-p-(o-tolylazo)aniline**, featuring a methyl group on the toluidine ring and another on the amine of the aniline ring, influences its electronic and steric properties, which in turn may affect its color, solubility, and potential biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and a workflow for its characterization.

## Chemical Structure and Properties

**N-Methyl-p-(o-tolylazo)aniline** is a molecule with the chemical formula C<sub>14</sub>H<sub>15</sub>N<sub>3</sub>.<sup>[2]</sup> While specific experimental data for this compound is not readily available in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.

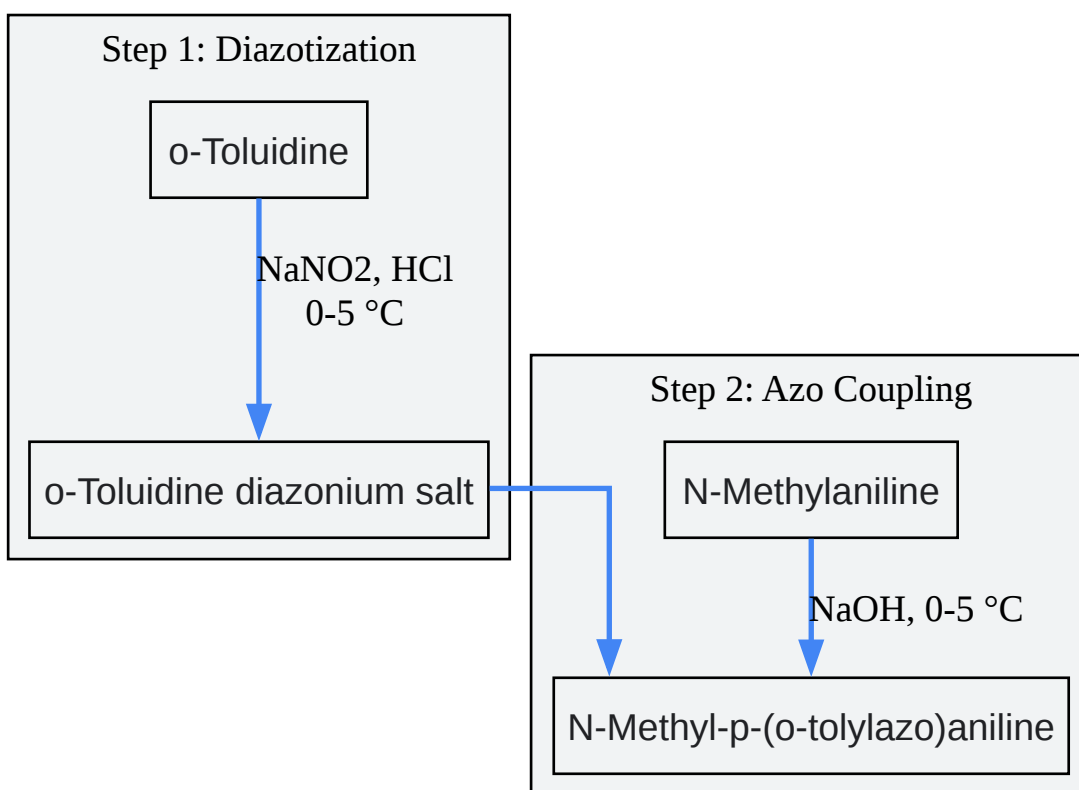
Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property                | Value   | Source                            |
|-------------------------|---|-----------------------------------|
| IUPAC Name              | N-methyl-4-((2-methylphenyl)diazenyl)aniline                            | IUPAC Nomenclature                |
| Synonyms                | N-Methyl-p-(o-tolylazo)aniline,<br>N-Methyl-2'-methyl-4-aminoazobenzene | [2]                               |
| CAS Number              | 17018-24-5  | [2]                               |
| Molecular Formula       | C14H15N3  | [2]                               |
| Molecular Weight        | 225.29 g/mol  | Calculated                        |
| Predicted logP          | 4.1   | Calculated                        |
| Predicted pKa           | (Basic) ~3.5  | Estimated                         |
| Predicted Melting Point | Not Available   | -                                 |
| Predicted Boiling Point | Not Available   | -                                 |
| Appearance              | Likely a colored solid  | Inferred from similar azo dyes[3] |

## Synthesis of N-Methyl-p-(o-tolylazo)aniline

The synthesis of **N-Methyl-p-(o-tolylazo)aniline** is achieved through a classic two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with N-methylaniline.[1]

## Synthesis Pathway



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Caption: Synthesis of **N-Methyl-p-(o-tolylazo)aniline**.

## Experimental Protocol

Materials:

- o-Toluidine
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- N-Methylaniline
- Sodium Hydroxide ( $\text{NaOH}$ )
- Ice

- Distilled Water
- Ethanol

Procedure:

#### Step 1: Diazotization of o-Toluidine

- In a 250 mL beaker, dissolve a specific molar amount of o-toluidine in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature between 0-5 °C throughout the addition.
- After the complete addition of sodium nitrite, continue stirring the mixture for an additional 20-30 minutes at the same temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

#### Step 2: Azo Coupling with N-Methylaniline

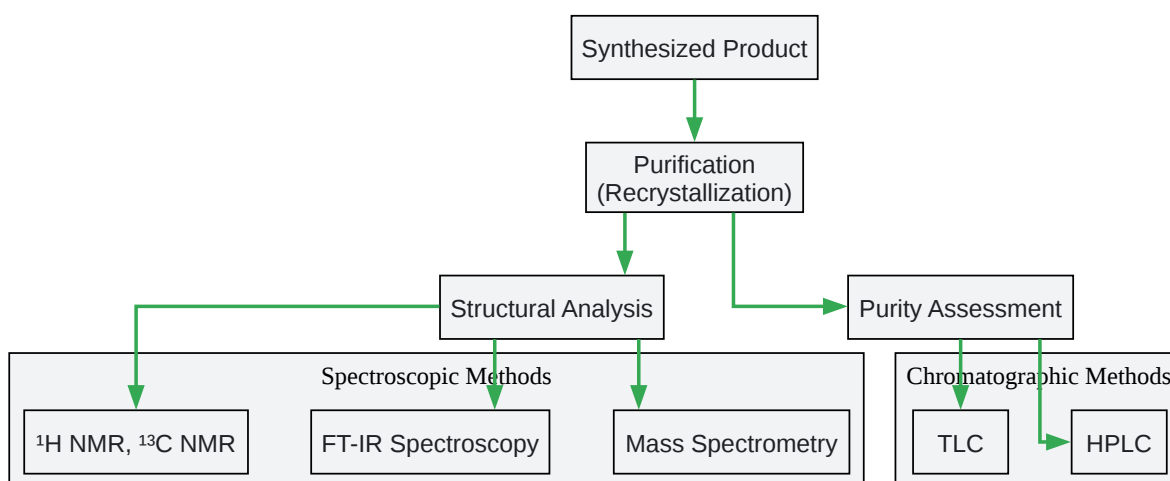
- In a separate 500 mL beaker, dissolve an equimolar amount of N-methylaniline in a dilute aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the N-methylaniline solution dropwise. A colored precipitate should start to form immediately.
- Maintain the temperature below 5 °C and continue stirring for 1-2 hours after the addition is complete to ensure maximum coupling.
- Filter the resulting solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts and starting materials.

- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified **N-Methyl-p-(o-tolylazo)aniline**.
- Dry the purified product in a vacuum oven at a low temperature.

## Characterization

A comprehensive characterization of the synthesized **N-Methyl-p-(o-tolylazo)aniline** is crucial to confirm its identity and purity.

## Characterization Workflow



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Caption: Workflow for the characterization of **N-Methyl-p-(o-tolylazo)aniline**.

## Predicted Spectroscopic Data

While experimental spectra for **N-Methyl-p-(o-tolylazo)aniline** are not readily available, the expected spectral features can be inferred from its structure and data for similar azo compounds.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                 |
|----------------------------------|--------------|-------------|----------------------------|
| ~ 7.8-7.2                        | Multiplet    | 8H          | Aromatic protons           |
| ~ 3.1                            | Singlet      | 3H          | N-CH <sub>3</sub> protons  |
| ~ 2.5                            | Singlet      | 3H          | Ar-CH <sub>3</sub> protons |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 100 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment                            |
|----------------------------------|---------------------------------------|
| ~ 150-140                        | Aromatic carbons attached to nitrogen |
| ~ 138-120                        | Other aromatic carbons                |
| ~ 30                             | N-CH <sub>3</sub> carbon              |
| ~ 17                             | Ar-CH <sub>3</sub> carbon             |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber ( $\text{cm}^{-1}$ ) | Assignment                               |
|---------------------------------|--|
| ~ 3400                          | N-H stretch (secondary amine)            |
| ~ 3050-3000                     | Aromatic C-H stretch                     |
| ~ 2950-2850                     | Aliphatic C-H stretch (CH <sub>3</sub> ) |
| ~ 1600-1580                     | N=N stretch (azo group)                  |
| ~ 1520, 1480                    | Aromatic C=C stretch                     |
| ~ 1350                          | C-N stretch                              |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment   |
|-----|--|
| 225 | [M] <sup>+</sup> (Molecular ion)                                       |
| 120 | [C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> ] <sup>+</sup> fragment  |
| 105 | [C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup> fragment                |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> fragment (tropylium ion) |

## Conclusion

This technical guide provides a detailed overview of **N-Methyl-p-(o-tolylazo)aniline**, including its chemical structure, a plausible synthesis protocol, and a comprehensive characterization workflow. While experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.

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